molecular formula C13H14N2O B14193547 1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine CAS No. 922525-05-1

1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine

Katalognummer: B14193547
CAS-Nummer: 922525-05-1
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: LEQCUAICEURGQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a 2,4,6-trimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine typically involves the reaction of 2,4,6-trimethylphenyl hydrazine with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazine ring.

Wissenschaftliche Forschungsanwendungen

1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine shares structural similarities with other pyrazine derivatives, such as 2,3-dimethylpyrazine and 2,5-dimethylpyrazine.

Uniqueness

The presence of the 2,4,6-trimethylphenyl group in this compound imparts unique chemical and physical properties, distinguishing it from other pyrazine derivatives

Eigenschaften

CAS-Nummer

922525-05-1

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

1-oxido-2-(2,4,6-trimethylphenyl)pyrazin-1-ium

InChI

InChI=1S/C13H14N2O/c1-9-6-10(2)13(11(3)7-9)12-8-14-4-5-15(12)16/h4-8H,1-3H3

InChI-Schlüssel

LEQCUAICEURGQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2=[N+](C=CN=C2)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.